4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid, Mixture of diastereomers
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Overview
Description
4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid, mixture of diastereomers, is a complex organic compound characterized by its unique bicyclic structure. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it particularly useful in peptide synthesis and other applications where selective protection of functional groups is required .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid typically involves the reaction of a suitable azabicyclic precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions:
Boc Protection: Di-tert-butyl dicarbonate (Boc2O) and a base (e.g., sodium hydroxide, DMAP) in THF or acetonitrile.
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Major Products:
Scientific Research Applications
4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in organic synthesis, especially in the preparation of complex molecules and peptides.
Medicine: In drug discovery and development, where it is used to synthesize potential therapeutic agents.
Industry: In the production of fine chemicals and pharmaceuticals, leveraging its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects amines from unwanted reactions during synthetic processes and can be selectively removed under acidic conditions. This selective protection and deprotection mechanism allows for the stepwise construction of complex molecules .
Comparison with Similar Compounds
2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid: Another Boc-protected azabicyclic compound used in organic synthesis.
tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: A similar compound with a different bicyclic structure and functional groups.
Uniqueness: 4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid is unique due to its specific bicyclic structure and the presence of the Boc protecting group. This combination provides a balance of stability and reactivity, making it highly valuable in synthetic chemistry and related fields .
Properties
Molecular Formula |
C13H21NO4 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-4-8-9(5-7-14)10(8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
INVHWYFCOQZVMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C2C(=O)O)CC1 |
Origin of Product |
United States |
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